molecular formula C16H23BrClNO6 B4040171 N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

Cat. No.: B4040171
M. Wt: 440.7 g/mol
InChI Key: LYXUJUVFHIKCDK-UHFFFAOYSA-N
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Description

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid is a compound known for its unique pharmacological properties. It is also referred to as bucindolol oxalate and is primarily used as a beta-blocker drug to treat heart failure and hypertension.

Scientific Research Applications

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine has several scientific research applications:

    Chemistry: Used in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Studied for its effects on biological systems, particularly in the context of beta-blocker activity.

    Medicine: Used as a beta-blocker drug to treat heart failure and hypertension.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine involves several steps:

    Condensation Reactions: The initial step involves the condensation of 4-bromo-2-chlorophenol with ethylene oxide to form 2-(4-bromo-2-chlorophenoxy)ethanol.

    Etherification: This intermediate is then reacted with 2-chloroethylamine under basic conditions to form N-[2-(4-bromo-2-chlorophenoxy)ethyl]ethanolamine.

    Alkylation: The final step involves the alkylation of the ethanolamine derivative with butan-2-amine to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromine and chlorine positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted phenoxy derivatives.

Mechanism of Action

The compound exerts its effects by blocking beta-adrenergic receptors, which are involved in the regulation of heart rate and blood pressure. By inhibiting these receptors, the compound reduces the heart rate and dilates blood vessels, leading to a decrease in blood pressure. The molecular targets include beta-1 and beta-2 adrenergic receptors, and the pathways involved are related to the sympathetic nervous system.

Comparison with Similar Compounds

Similar Compounds

    Propranolol: Another beta-blocker used to treat hypertension and heart conditions.

    Atenolol: A selective beta-1 blocker used for similar medical conditions.

    Metoprolol: A beta-1 selective blocker with similar applications.

Uniqueness

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine is unique due to its specific chemical structure, which imparts distinct pharmacological properties. Its combination of bromine and chlorine atoms in the phenoxy group enhances its binding affinity to beta-adrenergic receptors, making it a potent beta-blocker.

Properties

IUPAC Name

N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrClNO2.C2H2O4/c1-3-11(2)17-6-7-18-8-9-19-14-5-4-12(15)10-13(14)16;3-1(4)2(5)6/h4-5,10-11,17H,3,6-9H2,1-2H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYXUJUVFHIKCDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCOCCOC1=C(C=C(C=C1)Br)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrClNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 2
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 3
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 4
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 5
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid
Reactant of Route 6
N-[2-[2-(4-bromo-2-chlorophenoxy)ethoxy]ethyl]butan-2-amine;oxalic acid

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